2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17372675
InChI: InChI=1S/C8H7N3O2/c1-4-10-5-2-6(8(12)13)9-3-7(5)11-4/h2-3H,1H3,(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

CAS No.:

Cat. No.: VC17372675

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid -

Specification

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C8H7N3O2/c1-4-10-5-2-6(8(12)13)9-3-7(5)11-4/h2-3H,1H3,(H,10,11)(H,12,13)
Standard InChI Key AYRAGXNGEYINIX-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC(=NC=C2N1)C(=O)O

Introduction

2-Methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. A notable approach involves using 2-chloro-3-nitropyridine as a starting material, employing a tandem sequence of nucleophilic aromatic substitution followed by reduction and heteroannulation reactions. This method emphasizes the use of environmentally friendly solvents such as water and isopropanol.

Biological Activities and Applications

2-Methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has been investigated for its pharmacological potential. It can interact with specific enzymes or receptors, modulating biochemical pathways and leading to therapeutic effects. The compound's structural features suggest potential activity in various biological pathways, making it a candidate for drug development in areas such as cancer, inflammation, and central nervous system disorders .

4.1. Cancer Treatment

Imidazopyridine derivatives, including those similar to 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, have shown inhibitory effects on proteins involved in cancer cell survival and proliferation. For example, some imidazopyridines have demonstrated PARP inhibitory activity, which can enhance the sensitivity of tumor cells to chemotherapy .

Comparison with Related Compounds

Several compounds share structural similarities with 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, each with unique biological activities:

Compound NameStructure TypeUnique Features
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acidImidazo-pyridine derivativeDifferent substitution pattern affecting activity
2-Methylimidazo[1,2-a]pyridineImidazole derivativeExhibits distinct biological activities
4-Methylimidazo[1,2-a]pyridineImidazole derivativeKnown for mutagenic properties
2-Amino-3H-imidazo[4,5-c]pyridineAmino-substituted variantEnhanced solubility and bioavailability

These compounds highlight the diversity within the imidazo-pyridine family and the specific attributes of 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid based on its structural features and biological activity profiles.

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